molecular formula C22H19ClN4O4S B357000 4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 326924-97-4

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B357000
CAS No.: 326924-97-4
M. Wt: 470.9g/mol
InChI Key: LKGMJEYUJLZRJE-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, a benzenesulfonamide group, and a 2,4-dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated quinoxaline derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent, pending further research and clinical trials.

    Industry: The compound can be utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3,4-dimethoxyphenyl)ethylamine: This compound shares the 2,4-dimethoxyphenyl moiety but lacks the quinoxaline and sulfonamide groups.

    [1,2,4]Triazolo[4,3-a]quinoxaline: This compound has a similar quinoxaline core but differs in its substitution pattern and functional groups.

Uniqueness

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

326924-97-4

Molecular Formula

C22H19ClN4O4S

Molecular Weight

470.9g/mol

IUPAC Name

4-chloro-N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN4O4S/c1-30-15-9-12-19(20(13-15)31-2)26-21-22(25-18-6-4-3-5-17(18)24-21)27-32(28,29)16-10-7-14(23)8-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChI Key

LKGMJEYUJLZRJE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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